2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a methoxyphenyl formamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazinecarboxamide, followed by the addition of 3-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE
- 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE
- 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-CHLOROPHENYL)FORMAMIDE
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethylphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12-7-8-14(9-13(12)2)11-19-21-18(23)17(22)20-15-5-4-6-16(10-15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
BVMSZPFAADLYFN-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)C |
Origin of Product |
United States |
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